1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one
Description
1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one (CAS: 1806416-07-8) is a substituted propan-2-one derivative with a molecular formula of C₁₁H₁₂Cl₂OS and a molecular weight of 263.18 g/mol . Its structure features a ketone group at position 2 of propane, with a chloro substituent at position 1 and a substituted phenyl ring at the same position. The phenyl ring is further functionalized with a chloromethyl (-CH₂Cl) group at the para position and a methylthio (-SMe) group at the ortho position. This compound is classified as a high-purity active pharmaceutical ingredient (API) intermediate, critical for synthesizing complex molecules in pharmaceutical research .
Properties
Molecular Formula |
C11H12Cl2OS |
|---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
1-chloro-1-[4-(chloromethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)11(13)9-4-3-8(6-12)5-10(9)15-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
BSCUZXYDBOEGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)CCl)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound, followed by the introduction of a methylthio group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Hydrazinylidene Derivatives
- Synthesized via diazonium chloride reactions with methyl esters, forming intermediates for pyrazole and heterocycle synthesis . Exhibits planar molecular geometry and forms hydrogen-bonded chains in the crystalline state .
- 1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one: Substituted with a 4-methylphenylhydrazinylidene group. Similar synthetic route involving methyl 2-chloro-3-oxobutanoate and substituted diazonium salts . Key intermediate for heterocyclic compounds like pyrazoles .
Comparison :
- The target compound’s chloromethyl and methylthio groups enhance electrophilicity at the phenyl ring, favoring nucleophilic substitution reactions. In contrast, hydrazinylidene derivatives are tailored for cyclization reactions due to their conjugated N=N–C=O systems .
Trifluoromethylthio-Substituted Analog
- 1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1805857-60-6):
- Molecular formula C₁₀H₇Cl₂F₃OS (303.13 g/mol).
- Features a trifluoromethylthio (-SCF₃) group at the para position and an additional chloro substituent at the ortho position .
- The -SCF₃ group is strongly electron-withdrawing, increasing stability but reducing reactivity compared to methylthio (-SMe) .
Comparison :
- The target compound’s methylthio group is less sterically hindered and more nucleophilic than -SCF₃ , making it more reactive in alkylation or oxidation reactions. The higher molecular weight of the trifluoromethylthio analog (303.13 vs. 263.18 g/mol) may reduce solubility in polar solvents .
Cyclopropane-Containing Analog
- 1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one (CAS: 123989-29-7): Molecular formula C₁₂H₁₃ClO. Substitutes the chloromethyl and methylthio groups with a cyclopropyl moiety at position 2 of the ketone .
Comparison :
- The target compound’s chloromethyl group allows for further functionalization (e.g., nucleophilic substitution), whereas the cyclopropyl group in the analog is inert under similar conditions .
Comparison :
Physicochemical and Reactivity Profiles
Biological Activity
1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one (CAS No. 1804079-03-5) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12Cl2OS
- Molecular Weight : 263.18 g/mol
- Structural Features : The compound features a chlorinated phenyl ring and a methylthio group, which contribute to its unique reactivity and potential biological effects.
Research indicates that the biological activity of this compound may involve:
- Electrophilic Interactions : The electrophilic nature of the compound allows it to interact with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.
- Anticancer Properties : Preliminary research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Biological Activity Data
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth at low concentrations | |
| Anticancer | MCF-7 (breast cancer cells) | Induction of apoptosis and cell cycle arrest | |
| Antimicrobial | Escherichia coli | Significant reduction in viability |
Case Study 1: Antimicrobial Efficacy
In a study conducted to evaluate the antimicrobial efficacy of various chlorinated compounds, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, indicating a promising alternative for treating bacterial infections.
Case Study 2: Anticancer Potential
Research published in a peer-reviewed journal assessed the anticancer potential of this compound on breast cancer cell lines. It was observed that treatment with the compound led to a marked decrease in cell viability, accompanied by increased markers of apoptosis. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
